Sigmoidin A

Catalog No.
S596872
CAS No.
87746-48-3
M.F
C25H28O6
M. Wt
424.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sigmoidin A

CAS Number

87746-48-3

Product Name

Sigmoidin A

IUPAC Name

(2S)-2-[3,4-dihydroxy-2,5-bis(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one

Molecular Formula

C25H28O6

Molecular Weight

424.5 g/mol

InChI

InChI=1S/C25H28O6/c1-13(2)5-7-15-9-18(17(8-6-14(3)4)25(30)24(15)29)21-12-20(28)23-19(27)10-16(26)11-22(23)31-21/h5-6,9-11,21,26-27,29-30H,7-8,12H2,1-4H3/t21-/m0/s1

InChI Key

BVHLNRAYBCPKOY-NRFANRHFSA-N

SMILES

CC(=CCC1=CC(=C(C(=C1O)O)CC=C(C)C)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C

Synonyms

5,7,3′,4′-Tetrahydroxy-2′,5′-diprenylflavanone; (2S)-2-[3,4-Dihydroxy-2,5-bis(3-methyl-2-buten-1-yl)phenyl]-2,3-dihydro-5,7-dihydroxy-4H-1-benzopyran-4-one

Canonical SMILES

CC(=CCC1=CC(=C(C(=C1O)O)CC=C(C)C)C2CC(=O)C3=C(C=C(C=C3O2)O)O)C

Isomeric SMILES

CC(=CCC1=CC(=C(C(=C1O)O)CC=C(C)C)[C@@H]2CC(=O)C3=C(C=C(C=C3O2)O)O)C

The exact mass of the compound Sigmoidin A is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, 1-Ring - Pyrans - Benzopyrans - Chromones - Flavonoids - Supplementary Records. It belongs to the ontological category of tetrahydroxyflavanone in the ChEBI Ontology tree. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Sigmoidin A is a highly specialized, double-prenylated derivative of the flavanone eriodictyol, primarily utilized in commercial and research procurement as a critical reference standard for investigating the pharmacological impact of lipophilic prenyl group additions on flavonoid backbones [1]. Unlike common, highly polar flavonoids, its dual prenylation at the B-ring fundamentally alters its solubility, membrane permeability, and binding affinity for lipid-processing enzymes. Buyers typically procure Sigmoidin A to benchmark structure-activity relationships (SAR) in anti-obesity, anti-inflammatory, and prooxidant assay models where the unprenylated parent compounds fail to exhibit adequate target engagement [1].

Substituting Sigmoidin A with its unprenylated parent, eriodictyol, or generic flavonoid aglycones leads to severe assay discrepancies and irreproducible target engagement [1]. The absence of the two 3-methyl-2-butenyl (prenyl) chains in generic substitutes drastically reduces their lipophilicity, preventing effective interaction with hydrophobic enzyme pockets such as those in pancreatic lipase and 5-lipoxygenase (5-LOX) [1],. Consequently, using standard flavonoids as cost-saving alternatives in lipid-metabolism or selective 5-LOX screening models will yield false negatives and fail to replicate the order-of-magnitude potency shifts strictly dependent on Sigmoidin A's specific B-ring prenylation [1].

Mainstream Laboratory Workflow Fit: Pancreatic Lipase Assay Sensitivity

In standardized in vitro anti-obesity screening workflows, Sigmoidin A demonstrates an IC50 of 4.5 ± 0.87 µM against pancreatic lipase, outperforming its unprenylated parent compound eriodictyol (IC50 = 134 ± 19.39 µM) by a factor of 30 [1].

Evidence DimensionPancreatic lipase inhibition potency (IC50)
Target Compound Data4.5 ± 0.87 µM
Comparator Or BaselineEriodictyol (134 ± 19.39 µM)
Quantified Difference~30-fold increase in inhibitory potency
ConditionsIn vitro pancreatic lipase inhibition assay

Procuring the prenylated form is essential for metabolic disease screening, as the unprenylated baseline lacks the lipophilicity required for meaningful enzyme engagement.

Formulation & In Vivo Model Compatibility: Topical Anti-Inflammatory Efficacy

For topical formulation and in vivo inflammation modeling, Sigmoidin A applied at 0.25 mg/ear reduced TPA-induced oedema by 89%, whereas the industry-standard benchmark indomethacin required double the dose (0.5 mg/ear) to achieve only an 83% reduction .

Evidence DimensionIn vivo oedema reduction
Target Compound Data89% reduction at 0.25 mg/ear
Comparator Or BaselineIndomethacin (83% reduction at 0.5 mg/ear)
Quantified DifferenceSuperior efficacy at 50% of the benchmark dose
ConditionsTPA-induced mouse ear oedema model

Allows researchers to benchmark novel topical anti-inflammatory formulations against a highly potent, non-steroidal natural product standard.

Electrochemical Reduction & Prooxidant Assay Reproducibility

In cell-free redox cycling assays, Sigmoidin A actively reduces Cu(II) to Cu(I) to induce concentration-dependent DNA strand scission, resulting in an order-of-magnitude higher cytotoxicity in melanocyte and macrophage cancer cell lines compared to the unprenylated eriodictyol baseline.

Evidence DimensionCancer cell cytotoxicity via prooxidative mechanism
Target Compound Data10-fold higher cytotoxicity
Comparator Or BaselineEriodictyol (Baseline cytotoxicity)
Quantified DifferenceOrder-of-magnitude (10x) increase
ConditionsCu(II)-dependent pBR322 plasmid DNA strand scission and cell viability assays

Provides a reliable, highly active prooxidant reference material for oncology screening panels evaluating copper-dependent DNA degradation.

Handling & Assay Baseline: DPPH Radical Scavenging Equivalence

Despite the addition of bulky lipophilic prenyl groups that alter its physical handling and solubility, Sigmoidin A maintains a 93% inhibition rate in standard DPPH free radical scavenging assays, statistically equivalent to the hydrophilic benchmark quercetin 3-O-glucoside (92% inhibition) .

Evidence DimensionDPPH radical scavenging
Target Compound Data93% inhibition
Comparator Or BaselineQuercetin 3-O-glucoside (92% inhibition)
Quantified Difference1% absolute difference (functional equivalence)
ConditionsStable 1,1-diphenyl-2-picrylhydrazyl (DPPH) free radical reduction test

Confirms that buyers do not sacrifice core antioxidant reactivity when procuring this lipophilic, membrane-permeable flavonoid derivative.

Reference Material for Anti-Obesity Drug Discovery

Due to its ~30-fold higher potency against pancreatic lipase compared to unprenylated flavanones, Sigmoidin A is the correct choice for calibrating in vitro lipid metabolism assays and benchmarking novel lipophilic enzyme inhibitors [1].

Selective 5-LOX Inhibitor Screening and Topical Formulation

Where standard NSAIDs like indomethacin require higher doses for topical efficacy, Sigmoidin A serves as a superior procurement choice for modeling selective 5-LOX inhibition in TPA-induced dermal inflammation panels .

Structure-Activity Relationship (SAR) Studies on Prenylated Flavonoids

Sigmoidin A provides a dual-action baseline—maintaining 93% DPPH scavenging equivalence while drastically increasing lipophilicity—making it an essential standard for SAR workflows evaluating how B-ring prenylation alters membrane permeability and target engagement [1], .

XLogP3

5.9

Hydrogen Bond Acceptor Count

6

Hydrogen Bond Donor Count

4

Exact Mass

424.18858861 g/mol

Monoisotopic Mass

424.18858861 g/mol

Heavy Atom Count

31

Other CAS

87746-48-3

Wikipedia

Sigmoidin A

Dates

Last modified: 02-18-2024

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